molecular formula C19H21N3O4S B2701834 4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034382-92-6

4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2701834
CAS No.: 2034382-92-6
M. Wt: 387.45
InChI Key: JXAUNUVUNWCHLA-UHFFFAOYSA-N
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Description

4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Biological Activity

The compound 4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Pyridine derivative : The 1,6-dimethyl-2-oxo-1,2-dihydropyridine moiety contributes to its biological activity.
  • Piperidine ring : Known for enhancing pharmacokinetic properties.
  • Benzonitrile group : Often associated with various biological activities.

The molecular formula is C19H24N4O3S, and its molecular weight is approximately 396.49 g/mol.

Anticancer Properties

Recent studies have indicated that compounds containing the dihydropyridine structure exhibit significant anticancer activity. For instance, derivatives of 1,2-dihydropyridines have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study demonstrated that related compounds led to increased expression of caspase 3 in SMMC7721 cells, suggesting a mechanism for inducing cell death in malignancies .

Anticholinesterase Activity

The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been explored. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that similar compounds can significantly inhibit AChE activity, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cognitive function .

The proposed mechanisms for the biological activities of this compound include:

  • Caspase Activation : Induction of apoptosis through the mitochondrial pathway.
  • AChE Inhibition : Competitive inhibition at the active site of the enzyme, leading to increased acetylcholine availability.
  • Sulfonamide Group Interaction : The sulfonamide moiety may enhance binding affinity to target proteins involved in cancer progression and neurodegeneration.

Study 1: Anticancer Activity

In a recent study involving various dihydropyridine derivatives, it was found that compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.5 µM to 5 µM against specific cancer cell lines. The lead compound demonstrated a significant reduction in cell viability and induced apoptosis via caspase-dependent pathways .

Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of related compounds on models of Alzheimer's disease. The results indicated that these compounds improved memory retention in animal models and reduced amyloid plaque formation, suggesting a dual role as both AChE inhibitors and neuroprotectants .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 Value (µM)Reference
AnticancerCaspase Activation0.5 - 5
AChE InhibitionCompetitive Inhibition<10
NeuroprotectionReduces Amyloid PlaquesN/A

Properties

IUPAC Name

4-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14-11-17(12-19(23)21(14)2)26-16-7-9-22(10-8-16)27(24,25)18-5-3-15(13-20)4-6-18/h3-6,11-12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAUNUVUNWCHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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